Cipemastat

Übersicht

Beschreibung

Es wurde in erster Linie als Mittel gegen Arthritis untersucht, da es die Aktivität von Kollagenasen hemmen kann, die für den Abbau von Knorpel und Knochen entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

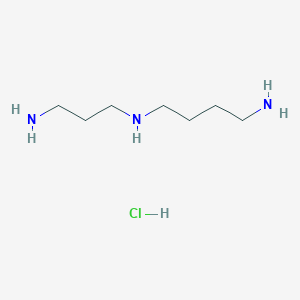

Cipemastat wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Hydroxamsäure-Funktionsgruppe beinhaltet, die für seine inhibitorische Aktivität unerlässlich ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen aufgebaut.

Einführung von funktionellen Gruppen: Spezifische funktionelle Gruppen, wie die Hydroxamsäure, werden durch Reaktionen mit geeigneten Reagenzien unter kontrollierten Bedingungen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber auf größere Mengen skaliert. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Fortgeschrittene Reinigungsverfahren werden eingesetzt, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Matrixmetalloproteinasen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation des Abbaus der extrazellulären Matrix.

Medizin: Als therapeutisches Mittel für Erkrankungen wie rheumatoide Arthritis und Osteoarthritis untersucht, da es die Aktivität von Kollagenase hemmen kann.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Medikamenten gegen Arthritis und anderen Pharmazeutika

Wirkmechanismus

Cipemastat übt seine Wirkung aus, indem es selektiv Matrixmetalloproteinasen, insbesondere MMP-1, MMP-8 und MMP-13, hemmt. Diese Enzyme sind am Abbau von Kollagen und anderen Bestandteilen der extrazellulären Matrix beteiligt. Durch die Hemmung dieser Enzyme verhindert this compound den Abbau von Knorpel und Knochen und reduziert so Entzündungen und Gewebeschäden bei Erkrankungen wie Arthritis .

Wirkmechanismus

Target of Action

Cipemastat primarily targets matrix metalloproteinases (MMPs), specifically MMP-1 . MMPs are a family of zinc-dependent proteases that degrade collagen and remodel the extracellular matrix . In particular, this compound is a selective inhibitor of matrix metalloproteinase-1 .

Mode of Action

This compound interacts with its targets by inhibiting the activity of matrix metalloproteinase-1 . It is a potent, competitive inhibitor of human collagenases 1 . By inhibiting these enzymes, this compound prevents the degradation of the extracellular matrix, which is a key process in the progression of diseases such as arthritis .

Biochemical Pathways

The inhibition of matrix metalloproteinase-1 by this compound affects the biochemical pathways involved in the degradation of the extracellular matrix . This action can influence the progression of diseases where these pathways play a significant role, such as rheumatoid arthritis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of extracellular matrix degradation. This results in a potential therapeutic effect for conditions like rheumatoid arthritis . It’s important to note that this compound was investigated as a treatment for rheumatoid arthritis but failed in phase 1 clinical trials .

Biochemische Analyse

Biochemical Properties

Cipemastat plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases (MMPs), particularly MMP-1, MMP-8, and MMP-13 . These enzymes are involved in the degradation of extracellular matrix components such as collagen. This compound’s inhibition of these enzymes prevents the breakdown of collagen, thereby protecting cartilage and bone from degradation . The compound interacts with the active sites of these enzymes, forming a stable complex that inhibits their activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In particular, it has been shown to inhibit the degradation of cartilage in vitro by preventing the breakdown of collagen . This inhibition is not mediated by a cytotoxic action on explant chondrocytes, indicating that this compound does not harm the cells directly . Additionally, this compound influences cell signaling pathways by inhibiting MMPs, which are involved in the regulation of various cellular processes, including cell migration, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of MMPs, particularly MMP-1, MMP-8, and MMP-13 . This binding inhibits the enzymatic activity of MMPs, preventing them from degrading collagen and other extracellular matrix components . This compound’s inhibition of MMPs also affects gene expression by modulating the activity of transcription factors involved in the regulation of MMP expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to inhibit cartilage degradation in vitro in a concentration-dependent manner . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies . These studies indicate that this compound can effectively inhibit cartilage degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats and rabbits, this compound has been shown to inhibit cartilage destruction and prevent structural joint damage at various dosages . At high doses, this compound has been associated with adverse effects, including increased frequency and volume of cavitary disease in a murine model of cavitary tuberculosis . These findings suggest that while this compound is effective at inhibiting cartilage degradation, its dosage must be carefully controlled to avoid adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of MMPs. It interacts with enzymes such as MMP-1, MMP-8, and MMP-13, inhibiting their activity and preventing the breakdown of collagen . This compound’s inhibition of these enzymes affects metabolic flux and metabolite levels by preventing the degradation of extracellular matrix components .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its distribution is influenced by its binding to MMPs, which are present in various tissues, including cartilage and bone . This compound’s localization and accumulation within these tissues are crucial for its effectiveness in inhibiting cartilage degradation .

Subcellular Localization

The subcellular localization of this compound is primarily within the extracellular matrix, where it interacts with MMPs to inhibit their activity . This compound’s activity and function are influenced by its localization within the extracellular matrix, as this is where MMPs are most active . The compound’s targeting signals and post-translational modifications that direct it to specific compartments or organelles have not been extensively studied .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cipemastat is synthesized through a multi-step process involving the formation of a hydroxamic acid functional group, which is essential for its inhibitory activity. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is built through a series of condensation reactions.

Introduction of functional groups: Specific functional groups, such as the hydroxamic acid, are introduced through reactions with appropriate reagents under controlled conditions.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques are employed to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cipemastat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxamsäuregruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und die Aktivität der Verbindung möglicherweise verändern.

Substitution: Es können verschiedene Substitutionsreaktionen durchgeführt werden, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxamsäuregruppe zur Bildung von Nitrosoverbindungen führen, während die Reduktion Amine liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Batimastat: Ein weiterer Hemmer von Matrixmetalloproteinasen mit einem breiteren Wirkungsspektrum.

Marimastat: Ähnlich wie Batimastat, aber mit verbesserter Bioverfügbarkeit nach oraler Gabe.

Tetracycline: Eine Klasse von Antibiotika, die auch eine inhibitorische Aktivität gegenüber Matrixmetalloproteinasen aufweisen

Einzigartigkeit von Cipemastat

This compound ist einzigartig in seiner hohen Selektivität für MMP-1, MMP-8 und MMP-13, was es besonders effektiv bei der gezielten Hemmung der Kollagenase-Aktivität macht. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial für Erkrankungen, die mit einem übermäßigen Kollagenabbau einhergehen .

Eigenschaften

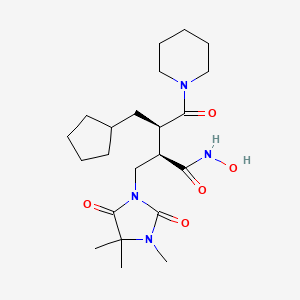

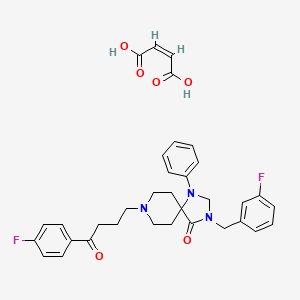

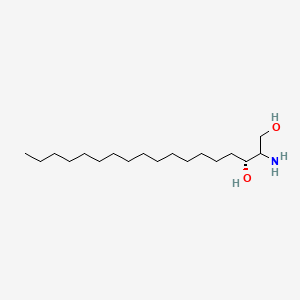

IUPAC Name |

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUITADOEPNRML-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897569 | |

| Record name | Cipemastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190648-49-8 | |

| Record name | Trocade | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190648-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipemastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipemastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPEMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cipemastat interact with its target and what are the downstream effects?

A: this compound (Ro 32-3555) is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis. By inhibiting MMP activity, this compound can modulate these processes. For instance, in experimental pneumococcal meningitis, this compound reduced hippocampal apoptosis and cortical injury, potentially by decreasing MMP-mediated breakdown of the blood-brain barrier and reducing inflammation [].

Q2: What are the structural characteristics of this compound?

A2: Unfortunately, the provided abstracts don't disclose the detailed molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or literature focusing on the compound's chemical synthesis would be necessary to obtain this information.

Q3: Has this compound demonstrated efficacy in preclinical models of disease?

A: Yes, this compound has shown promising results in several preclinical disease models. In a murine model of cavitary tuberculosis, although paradoxically increasing the frequency of cavitation, it reduced mortality rates and brain injury in experimental pneumococcal meningitis [, ]. Additionally, this compound significantly enhanced uterine contraction in pregnant rats by inhibiting MMP-2 and MMP-9, suggesting a potential role in regulating myometrial contractility during pregnancy [].

Q4: Are there concerns about the use of this compound in tuberculosis treatment?

A: Research using a murine model of cavitary tuberculosis found that this compound treatment unexpectedly worsened pathology, increasing cavitation frequency, immunopathology, and mortality []. This highlights the complex role of MMPs in host defense against tuberculosis and suggests that MMP inhibition may have detrimental effects in this context. Further research is needed to fully elucidate the role of MMPs in tuberculosis and to determine the safety and efficacy of MMP inhibitors like this compound as potential adjunctive treatments.

Q5: Are there alternative strategies to target MMPs besides direct inhibition with compounds like this compound?

A: Yes, research has identified alternative strategies to modulate MMP activity beyond direct inhibition. One study demonstrated that tumor cell density regulates MMP expression through the synergistic signaling of Interleukin 6 (IL-6) and Interleukin 8 (IL-8) []. By simultaneously inhibiting IL-6 and IL-8 receptors using Tocilizumab and Reparixin, researchers observed decreased MMP expression and reduced metastasis in mouse xenograft models []. This suggests that targeting upstream signaling pathways regulating MMP expression could be a viable alternative to direct MMP inhibition.

Q6: What analytical techniques were employed in the study of this compound?

A6: The provided abstracts mention various analytical techniques used in this compound research. These include:

- Radiolabeling: Synthesis of carbon-14 labeled and deuterated this compound for measurement in biological fluids [].

- Isometric Contraction Measurement: Assessing the effect of this compound on myometrial contractility in rat uteri [].

- RT-PCR, Western Blot, and Gelatin Zymography: Measuring MMP expression and activity in various tissues [, ].

- Histomorphometry: Assessing hippocampal apoptosis and cortical necrosis in brain tissue [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

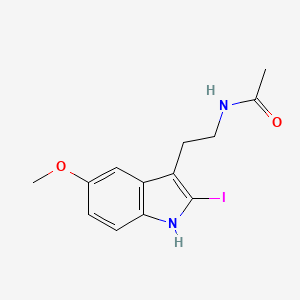

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)

![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)